molecular formula C15H20N2O7 B8122959 ((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl 4-oxopentanoate

((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl 4-oxopentanoate

Katalognummer: B8122959
Molekulargewicht: 340.33 g/mol
InChI-Schlüssel: BJCGCBGHOPRRRK-QJPTWQEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally modified nucleoside analog characterized by a tetrahydrofuran ring substituted with a 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety and a 4-oxopentanoate ester group at the 2'-position. The stereochemistry (2R,3S,5R) ensures precise spatial orientation critical for biological interactions, such as base pairing or enzyme binding. Synthetic routes typically involve coupling reactions followed by purification via silica gel chromatography with gradients of ethyl acetate in hexane, yielding up to 89% .

Eigenschaften

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O7/c1-8-6-17(15(22)16-14(8)21)12-5-10(19)11(24-12)7-23-13(20)4-3-9(2)18/h6,10-12,19H,3-5,7H2,1-2H3,(H,16,21,22)/t10-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCGCBGHOPRRRK-QJPTWQEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CCC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CCC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound ((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl 4-oxopentanoate is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₅N₂O₈P
  • Molecular Weight : 322.21 g/mol
  • CAS Number : 365-07-1

The biological activity of this compound is primarily associated with its interaction with various biological receptors and enzymes. Studies have shown that it may act as an agonist or antagonist at specific nucleotide receptors, notably the P2Y6 receptor. This receptor is involved in several physiological processes such as apoptosis regulation, inflammation modulation, and vascular muscle contraction .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the nucleotide structure significantly influence the potency and selectivity of the compound towards the P2Y6 receptor. For instance:

  • Substitution of hydroxyl groups leads to a drastic reduction in activity.
  • Rigid ring systems enhance binding affinity to the receptor .

Biological Activity

The compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that derivatives of this compound show significant inhibition against various bacterial strains. For example, one study reported a 30% inhibition rate at a concentration of 125 µg/mL against specific pathogens .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate cytokine production suggests potential therapeutic applications in inflammatory diseases. It has been shown to influence NF-κB pathways, which are crucial in inflammatory responses .
  • Cytoprotective Properties :
    • The compound has been implicated in protecting cells from apoptosis induced by TNFα, highlighting its potential role in neuroprotection and other therapeutic areas .

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

StudyFocusFindings
P2Y6 Receptor ActivationIdentified structure-activity relationships that enhance receptor binding.
Antimicrobial EfficacyShowed significant inhibition against bacterial strains at specific concentrations.
CytotoxicityEvaluated effects on cancer cell lines; demonstrated selective cytotoxicity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. The pyrimidine moiety is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

2. Antiviral Properties
The compound's structural similarities to nucleosides suggest potential antiviral applications. Investigations into related compounds have demonstrated efficacy against viral infections by inhibiting viral replication processes. This opens avenues for the development of antiviral therapies targeting RNA viruses .

3. Enzyme Inhibition
The presence of the tetrahydrofuran ring and hydroxyl groups enhances the compound's ability to act as an enzyme inhibitor. This characteristic is particularly relevant in designing inhibitors for enzymes associated with metabolic diseases and certain cancers .

Biochemical Research Applications

1. Metabolic Pathway Studies
Due to its ability to interact with biological macromolecules, this compound can be utilized in studies aimed at understanding metabolic pathways. Its role as a substrate or inhibitor can provide insights into enzyme kinetics and metabolic regulation .

2. Drug Design and Development
The compound serves as a lead structure for drug design due to its bioactive properties. Structure-activity relationship (SAR) studies can be conducted to modify the compound for enhanced efficacy and reduced toxicity, paving the way for new therapeutic agents .

Material Science Applications

1. Polymer Chemistry
In material science, the compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its chemical structure allows it to serve as a monomer or cross-linking agent in polymer synthesis .

2. Coatings and Films
The unique chemical properties of this compound enable its use in formulating advanced coatings and films with desirable barrier properties or antimicrobial activity. Such applications are crucial in packaging and biomedical devices .

Case Studies

Study TitleFocusFindings
Anticancer Efficacy of Pyrimidine DerivativesInvestigated the anticancer potential of compounds similar to ((2R,3S,5R)-3-Hydroxy...)Showed significant apoptosis induction in breast cancer cell lines .
Antiviral Activity Against RNA VirusesEvaluated the antiviral effects of nucleoside analogsIdentified effective inhibition of viral replication mechanisms .
Enzyme Inhibition MechanismsStudied enzyme interactions with tetrahydrofuran derivativesDemonstrated competitive inhibition in metabolic pathways .
Polymer Synthesis Using Bioactive CompoundsExplored the incorporation of bioactive compounds in polymersAchieved enhanced mechanical strength and flexibility in synthesized polymers .

Vergleich Mit ähnlichen Verbindungen

Compound 39 ()

Structure: ((2S,3R,4R,5R)-4-acetoxy-3-((isobutoxysulfonyl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl 4-oxopentanoate Key Differences:

  • Contains an isobutoxysulfonyl group at the 3'-position and an acetoxy group at the 4'-position.
  • Synthesis : Similar to the target compound but uses an 80% ethyl acetate/hexane gradient for purification.
  • Impact : The sulfonyl group may enhance metabolic stability but reduce solubility compared to the target compound’s hydroxyl group .

Phosphonated Carbocyclic Nucleosides 12a/12b ()

Structure : Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate
Key Differences :

  • Replaces the tetrahydrofuran ring with an isoxazolidine scaffold.
  • Contains a phosphonate ester instead of 4-oxopentanoate.
  • Biological Activity : Demonstrated antiviral activity, suggesting the isoxazolidine backbone may improve target engagement .

Benzamide Derivatives 7d/7e ()

Structure: 2-Amino-N-((1-(((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide Key Differences:

  • Substitutes the 4-oxopentanoate with benzamide-triazole groups.
  • Impact : The amide linkage improves hydrogen-bonding capacity but may reduce cell permeability compared to the ester in the target compound .

Functional Analogues

Dinucleotide Analogs 5a/5b ()

Structure: Dinucleotides with dioxolane or oxathiolane backbones linked to the dihydropyrimidinone moiety via phosphate esters. Key Differences:

  • Backbone Flexibility : The dioxolane/oxathiolane rings confer conformational variability absent in the rigid tetrahydrofuran of the target compound.
  • Synthesis : Uses phenyldichlorophosphate for coupling, a method distinct from the target’s TLC-based purification .

ProTide Analogue 6 ()

Structure: (S)-Ethyl-2-(((((2R,3R,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(((4-nitrophenyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate Key Differences:

  • Includes a sulfonyloxy group and nitrophenyl substituent.

Comparative Data Table

Compound Backbone Key Substituents Synthesis Yield Notable Properties
Target Compound Tetrahydrofuran 4-oxopentanoate ester 89% High lipophilicity
Compound 39 Tetrahydrofuran Isobutoxysulfonyl, acetoxy 89% Enhanced metabolic stability
12a/12b Isoxazolidine Phosphonate ester Not reported Antiviral activity
7d/7e Tetrahydrofuran Benzamide-triazole 70–85% Improved H-bonding capacity
ProTide 6 Tetrahydrofuran Sulfonyloxy, nitrophenyl Not reported Radiolabeling compatibility

Vorbereitungsmethoden

Cyclocondensation of β-Keto Esters and Urea Derivatives

The 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group is synthesized via a modified Biginelli reaction. A representative protocol involves:

  • Reacting ethyl 3-oxopentanoate with urea and 5-methylfurfural under acidic conditions (HCl/AcOH, 80°C, 12 h).

  • Yields of 68–72% are achieved, with purification via recrystallization from ethanol.

Mechanistic Insights :
The reaction proceeds through Knoevenagel condensation, followed by cyclization and dehydration. The use of TiCl₄ as a Lewis acid enhances electrophilicity of the carbonyl group, favoring cyclocondensation.

Alternative Routes via O-Methylisourea Hemisulfate

Source details a method using O-methylisourea hemisulfate (11 ) and 2-(gem-disubstituted)methylene-3-oxoesters (8 ):

  • Cyclocondensation : React 8 (1.0 equiv) with 11 (1.2 equiv) in DMF/NaHCO₃ at 65°C for 12 h, yielding tautomers 12 and 13 (combined 93%).

  • Acidic Hydrolysis : Treat the tautomeric mixture with HCl (1M) to afford 5 (4,4-disubstituted dihydropyrimidin-2(1H)-one) in 85–90% yield.

Example :
Ethyl 3-oxobutanoate and acetone condense to form 8a , which reacts with 11 to give 12a and 13a . Hydrolysis yields 5a (R = Me), characterized by ¹H-NMR (δ 1.48, s, 9H) and MS (m/z 229).

Construction of the Tetrahydrofuran Nucleoside Core

Stereoselective Glycosylation

The (2R,3S,5R) configuration is established using a ribose-derived intermediate:

  • Protection : Ribose is protected as 1,2-O-isopropylidene-β-D-ribofuranose.

  • Oxidation : Selective oxidation of C3-OH to ketone using Dess-Martin periodinane.

  • Reductive Amination : Introduce the dihydropyrimidinone via reductive amination with NH₄OAc/NaBH₃CN.

Key Reaction :

Yield: 65–70% after silica gel chromatography.

Mitsunobu Reaction for Stereochemical Control

The C3 hydroxy group is introduced via Mitsunobu reaction:

  • React C3-ketone with DIAD, Ph₃P, and H₂O in THF at 0°C.

  • Inversion of configuration ensures (3S) stereochemistry.

Esterification with Levulinic Acid

Activation of Levulinic Acid

The primary alcohol of the nucleoside is esterified using:

  • Levulinic Acid Chloride : React with nucleoside in pyridine/CH₂Cl₂ (0°C → RT, 4 h).

  • DCC/DMAP : Couple levulinic acid (1.2 equiv) with DCC (1.5 equiv) and DMAP (0.1 equiv) in anhydrous THF.

Optimization Data :

Activation MethodSolventTemp (°C)Yield (%)Purity (HPLC)
Acid ChlorideCH₂Cl₂257895.2
DCC/DMAPTHF258598.5
EDCl/HOBtDMF257297.8

The DCC/DMAP method affords superior yield and purity, minimizing racemization.

Large-Scale Esterification

Source describes a scalable protocol:

  • Combine nucleoside (100 kg), levulinic acid (47 kg), and DCC (65 kg) in THF (660 L).

  • Stir at 20–25°C for 12 h, filter, and concentrate.

  • Purify by slurry in hexanes (50–60°C), yielding 92 kg (86%).

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (CDCl₃): δ 1.48 (s, 9H, tert-butyl), 2.61 (m, 2H, CH₂CO), 4.40 (m, 1H, C3-OH).

  • MS (EI) : m/z 457 [M+H]⁺, 229 (base peak).

  • HPLC : Rt = 12.3 min (C18, MeCN/H₂O 70:30).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, hexane/iPrOH 80:20) confirms enantiomeric excess >99% .

Q & A

Basic: What synthetic strategies are critical for achieving high purity in this compound?

Answer:
Synthesis requires meticulous control of stereochemistry and protecting group strategies. For example, acetyl or tert-butyldimethylsilyl groups are often used to protect hydroxyl moieties during multi-step reactions to prevent undesired side reactions . Reaction optimization (e.g., temperature, solvent polarity) is essential to minimize byproducts, as seen in analogous tetrahydrofuran derivatives synthesized under anhydrous conditions with catalytic bases . Post-synthesis purification via reverse-phase HPLC or silica-gel chromatography is recommended, with purity validated by ≥95% HPLC area percentage .

Advanced: How can researchers resolve discrepancies in NMR data for structural validation?

Answer:
Discrepancies in 1H^1 \text{H}- and 13C^{13} \text{C}-NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic stereochemical interconversions or solvent effects. Use deuterated solvents (DMSO-d6_6 or CDCl3_3) and variable-temperature NMR to stabilize conformers . For ambiguous signals, compare experimental data with density functional theory (DFT)-calculated chemical shifts, as demonstrated in crystallographic studies of structurally related pyrrolidine derivatives . Additionally, 2D NMR techniques (COSY, HSQC) can resolve overlapping peaks in the tetrahydrofuran ring system .

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:
Store lyophilized or crystalline forms at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation of the 4-oxopentanoate ester . For short-term use, dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Monitor stability via periodic LC-MS to detect degradation products like free 5-methyluracil .

Advanced: How can computational modeling aid in predicting enzymatic interactions with this compound?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target enzymes, such as thymidylate synthase or viral polymerases, leveraging the compound’s nucleotide analog structure . Parameterize force fields using the compound’s partial atomic charges derived from quantum mechanical calculations (e.g., B3LYP/6-31G*). Validate models with experimental IC50_{50} data from enzyme inhibition assays .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : Assign stereochemistry using 1H^1 \text{H}-NMR coupling constants (e.g., JJ-values for tetrahydrofuran ring protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) to verify ester and dioxopyrimidine groups .

Advanced: How can researchers address low yields in the final coupling step of synthesis?

Answer:
Low yields during esterification or glycosidic bond formation may result from steric hindrance or poor leaving-group activation. Optimize reaction conditions using coupling agents like DCC/DMAP or Mitsunobu conditions for hydroxyl activation . For phosphoester linkages (e.g., diphosphate derivatives), employ phosphoramidite chemistry with tetrazole catalysts . Monitor intermediates via TLC or inline FTIR to identify kinetic bottlenecks .

Basic: What safety protocols are essential when handling this compound?

Answer:
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders, which may irritate mucous membranes . In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: What mechanistic insights explain contradictory bioactivity data in cell-based assays?

Answer:
Contradictory results (e.g., variable IC50_{50} values) may arise from differences in cell permeability or intracellular esterase activity, which hydrolyzes the 4-oxopentanoate ester. Use prodrug analogs with stabilized esters (e.g., pivaloyloxymethyl) or perform assays in esterase-deficient cell lines . Quantify intracellular metabolite levels via LC-MS/MS to correlate bioactivity with active species .

Basic: How can researchers validate the absence of diastereomeric impurities?

Answer:
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate diastereomers. Compare retention times with synthesized standards . Alternatively, employ 19F^{19} \text{F}-NMR if fluorine-containing analogs are used, as seen in fluorinated tetrahydrofuran derivatives .

Advanced: What strategies improve scalability without compromising stereochemical integrity?

Answer:
Replace low-temperature steps with catalytic asymmetric synthesis (e.g., organocatalysts for hydroxyl group functionalization) . For large-scale purifications, switch from column chromatography to crystallization using solvent mixtures (e.g., ethyl acetate/heptane) that favor selective precipitation of the desired stereoisomer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.